Ethyl 4-chloro-6-methoxynicotinate
Description
Ethyl 4-chloro-6-methoxynicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with a chlorine atom at position 4, a methoxy group (-OCH₃) at position 6, and an ethyl ester moiety at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications targeting enzyme inhibition (e.g., acetylcholinesterase) or pharmacological activity . Its molecular formula is C₉H₁₀ClNO₃ (molecular weight: 227.64 g/mol), and it is often synthesized via nucleophilic substitution reactions using dichloronicotinate precursors and tailored amines or alkoxy groups .
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGKRFXPWBYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-6-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-6-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates and reduced derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Ethyl 4-chloro-6-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Regioisomers
The positional arrangement of substituents on the pyridine ring critically influences reactivity and biological activity. Key comparisons include:
- Electronic Effects: The methoxy group in Ethyl 4-chloro-6-methoxynicotinate donates electron density to the pyridine ring via resonance, stabilizing intermediates in substitution reactions. In contrast, acetyl or cyano groups (e.g., in Ethyl 6-acetyl-5-chloronicotinate) withdraw electrons, accelerating nucleophilic attacks at adjacent positions .
- Steric Effects : Ethyl 2-chloro-6-methoxynicotinate exhibits reduced steric hindrance at C4 compared to the target compound, enabling easier functionalization at this position .
Physicochemical and Spectroscopic Properties
- Melting Points: this compound derivatives generally exhibit higher melting points (e.g., 170–172°C for analogs with bulky substituents) compared to non-methoxy variants (e.g., 120–130°C for Ethyl 4-chloronicotinate) due to enhanced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
